molecular formula C11H8F2N2O B3148334 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 642491-85-8

6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No. B3148334
CAS RN: 642491-85-8
M. Wt: 222.19 g/mol
InChI Key: MXMNUPGKOYMFFZ-UHFFFAOYSA-N
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Description

The compound “6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” is a complex organic molecule. The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .


Synthesis Analysis

Significant recent advances in the synthesis of 2,3-dihydropyrroles have led to intense interest in the development of new drug candidates . A metal-free sequential decarbonylative annulation of Ncyanamides for the construction of 2,3-dihydropyrrolo [2,1-b]quinazolin-9 (1H)-ones has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving “6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” were not found, the synthesis of similar compounds often involves complex organic reactions .

Scientific Research Applications

Synthesis and Reactivity

The compound 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, as part of the quinazolinone family, has been explored in various synthetic and reactivity studies. An improved, scalable synthetic route to the quinazolinone natural product, including this compound, has been reported. This methodology applies to analogue synthesis and the synthesis of related natural products. Additionally, the reactivity of this scaffold to various electrophilic reagents, enabling stereoselective product generation, has been documented (Sutherell & Ley, 2016).

Crystal Structure and Physical Properties

The crystal structure of compounds within the quinazolinone class, including 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has been studied. For instance, a related compound, C20H19N3O, exhibits a planar molecular structure, important for understanding its physical properties and potential interactions (Elmuradov et al., 2010).

Biological Activity

The quinazolinone derivatives have been investigated for their antimicrobial activity. Studies have explored a series of arylidene- and arylhydroxymethyl derivatives of tetrahydropyrrolo[2,1-b]quinazolin-9-one, showing promising results against various microbial strains, including S. aureus, E. coli, and Candida albicans. This highlights the potential use of these compounds in developing new bactericides (Ortikov et al., 2017).

Synthetic Methodologies

Various synthetic methodologies have been developed for quinazolinone derivatives. These include the use of Gallium(III) triflate for one-pot synthesis, and PIFA-initiated oxidative cyclization for structural analogs of natural occurring vasicinone alkaloids. These methods offer efficient pathways for producing a range of quinazolinone compounds (Chen et al., 2008); (Vaskevych et al., 2021).

Potential Therapeutic Applications

There is ongoing research into the potential therapeutic applications of quinazolinone derivatives. For instance, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones have been synthesized and evaluated for cytotoxicity against various human cancer cell lines and antimalarial activity (Mphahlele et al., 2016).

Future Directions

The future directions in the research of such compounds could involve further exploration of their synthesis, understanding their mechanisms of action, and investigating their potential applications in pharmacology .

properties

IUPAC Name

6,7-difluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-7-4-6-9(5-8(7)13)14-10-2-1-3-15(10)11(6)16/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMNUPGKOYMFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC(=C(C=C3C(=O)N2C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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